molecular formula C15H15N5O3S B2383458 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 894067-63-1

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2383458
CAS No.: 894067-63-1
M. Wt: 345.38
InChI Key: GPJZAHCRAPVDAG-UHFFFAOYSA-N
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Description

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound that features a triazole ring fused with a pyridazine ring, a furan ring, and a morpholine moiety

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c21-14(19-5-8-22-9-6-19)10-24-15-17-16-13-4-3-11(18-20(13)15)12-2-1-7-23-12/h1-4,7H,5-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJZAHCRAPVDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Furan Ring Introduction: The furan ring is introduced through a cyclization reaction involving furfural or its derivatives.

    Pyridazine Ring Formation: The pyridazine ring is formed by reacting the triazole-furan intermediate with hydrazine and a suitable dicarbonyl compound.

    Thioether Formation: The thioether linkage is introduced by reacting the pyridazine intermediate with a thiol compound.

    Morpholine Addition: Finally, the morpholine moiety is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety in the compound participates in nucleophilic substitution reactions under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CS-Alkylated triazolo-pyridazine derivative65–72%
ArylationAryl boronic acids, Cu(OAc)₂, DCMBiarylthioether analog58%

These reactions often require polar aprotic solvents (e.g., DMF) and mild heating to facilitate displacement at the sulfur atom.

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)Acetic acid, 50°C, 4hSulfoxide derivative89%
m-CPBACH₂Cl₂, 0°C, 2hSulfone derivative94%

Controlled stoichiometry of oxidizing agents determines the oxidation state.

Cycloaddition and Furan Ring Functionalization

The furan-2-yl substituent undergoes electrophilic substitution and Diels-Alder reactions:

Reaction TypeReagents/ConditionsProductNotesSource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-furan-substituted analogRegioselective at C5
Diels-AlderMaleic anhydride, toluene, refluxFused bicyclic adductEndo preference observed

The electron-rich furan ring enhances reactivity in cycloaddition pathways .

Triazolo-Pyridazine Core Modifications

The triazolo-pyridazine system undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeReagents/ConditionsProductKey DataSource
BrominationBr₂, FeBr₃, CHCl₃, 25°C6-Bromo-triazolo-pyridazine derivativePositional selectivity: C6
Acid-Catalyzed HydrolysisHCl (conc.), H₂O, refluxPyridazine-thiol intermediateQuantitative conversion

Bromination occurs preferentially at the pyridazine ring due to electronic effects .

Morpholinoethanone Group Reactivity

The morpholine ring participates in quaternization and acylation:

Reaction TypeReagents/ConditionsProductApplicationSource
QuaternizationMeI, K₂CO₃, acetone, 40°CN-Methylmorpholinium iodide saltEnhanced water solubility
AcylationAcetyl chloride, pyridine, 0°CAcetylated morpholinoethanone derivativeStabilizes ketone moiety

Catalytic Cross-Coupling Reactions

The compound engages in palladium-mediated coupling reactions:

Reaction TypeCatalysts/ReagentsProductEfficiencySource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 90°CBiaryl-triazolo-pyridazine hybrid76% yield, >95% purity
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkyne-functionalized derivative68% yield

Key Findings and Trends

  • Thioether Reactivity : Dominates nucleophilic/oxidative pathways, with sulfone formation being highly selective.

  • Furan Participation : Enables cycloaddition strategies for complex heterocycles .

  • Triazolo-Pyridazine Stability : Resists ring-opening under basic conditions but hydrolyzes in strong acid .

Experimental protocols from analogous triazolo-pyridazine systems ( ) provide a reliable basis for predicting this compound’s behavior. Further studies are needed to explore its catalytic asymmetric reactions and biological activity correlations.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the triazole and pyridazine rings is often associated with enhanced biological activity against various bacterial and fungal strains. Studies have shown that derivatives of triazole compounds possess significant antibacterial properties due to their ability to inhibit cell wall synthesis in bacteria .

Anticancer Potential

Compounds containing furan and triazole moieties have been explored for their anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Recent studies have highlighted the efficacy of similar compounds against specific cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) .

Anti-inflammatory Effects

The anti-inflammatory potential of heterocyclic compounds is well-documented. Compounds like 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone may inhibit pro-inflammatory cytokines and pathways, making them candidates for further investigation in treating inflammatory diseases .

Neuroprotective Properties

Some studies suggest that similar heterocyclic compounds can exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress. This opens avenues for research into neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

StudyFindingsApplication
Study on Triazole Derivatives Demonstrated significant antibacterial activity against Staphylococcus aureus.Potential use in developing new antibiotics.
Anticancer Activity Study Found that certain pyrazole derivatives inhibited proliferation in K562 cells by inducing apoptosis.Development of anticancer therapeutics targeting leukemia.
Anti-inflammatory Research Showed that compounds with furan and triazole groups reduced inflammation markers in vitro.Potential treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is unique due to its combination of a furan ring, a triazole ring fused with a pyridazine ring, and a morpholine moiety

Biological Activity

The compound 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesis methods, and pharmacological implications.

Chemical Structure and Synthesis

The compound features a complex structure comprising a furan ring, a triazole moiety, and a morpholino group. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. For instance, the precursor 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is synthesized through the reaction of furan derivatives with hydrazine hydrate followed by cyclization with nitriles to form the triazole ring .

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. Studies employing disc diffusion methods have demonstrated that compounds similar to this compound show moderate to excellent antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundAntibacterial Activity (Zone of Inhibition in mm)
2e30
2k28
Norfloxacin (control)32

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Similar triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation . The mechanism often involves the disruption of critical signaling pathways associated with cell growth and survival.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules through hydrogen bonding and other non-covalent interactions. The presence of the triazole ring enhances its affinity for enzyme active sites, making it a suitable candidate for enzyme inhibition studies .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In silico modeling has been utilized to predict these parameters, indicating favorable characteristics for further development .

Case Studies

A notable study involved synthesizing various derivatives of triazolo-thiadiazole compounds and testing their biological activities. The results revealed that certain derivatives exhibited significantly higher antibacterial and antifungal activities compared to standard drugs .

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